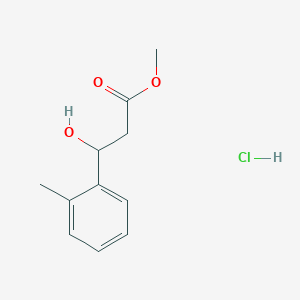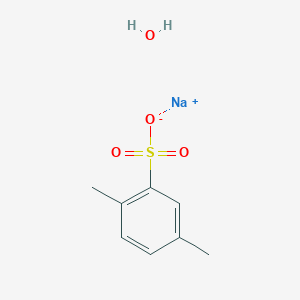
4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . This compound features a thiophene ring substituted with a hydroxy-methylazetidinyl group and an aldehyde group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of thiophene derivatives, including 4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties, such as antimicrobial or anticancer activities . Industrially, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
like other thiophene derivatives, it may interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression . Further research is needed to elucidate its specific mechanisms and molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde include other thiophene derivatives like suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c1-9(12)5-10(6-9)7-2-8(3-11)13-4-7/h2-4,12H,5-6H2,1H3 |
Clave InChI |
PBGQGVBZFDUIMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=CSC(=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


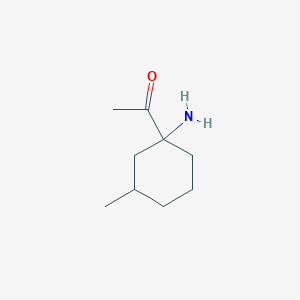
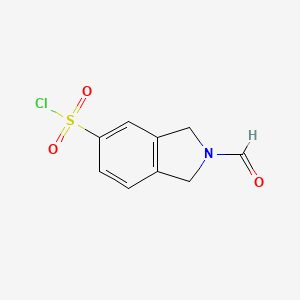

![1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)

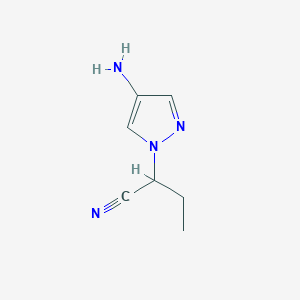

![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
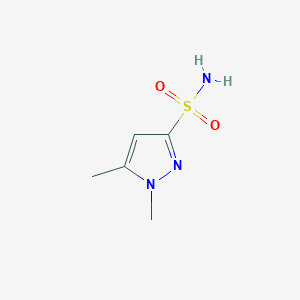
![5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13169833.png)
![tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13169851.png)
